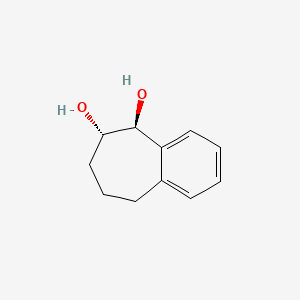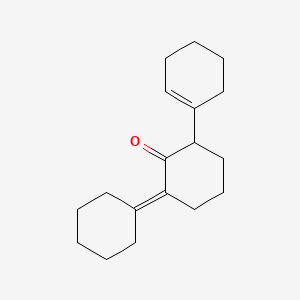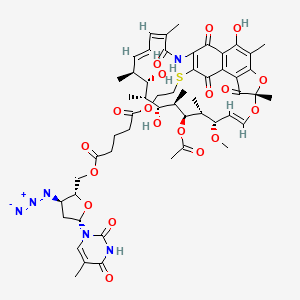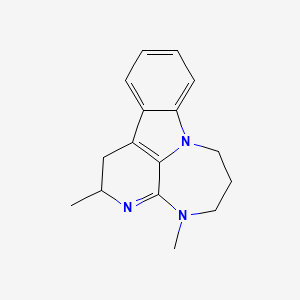
1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene is a complex organic compound with a unique triazacyclohepta structure
Preparation Methods
The synthesis of 1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Chemical Reactions Analysis
1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Indene derivatives: These compounds have a similar tricyclic structure but differ in their substitution patterns and chemical properties.
The uniqueness of this compound lies in its specific triazacyclohepta structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84298-38-4 |
|---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3,6-dimethyl-4,6,10-triazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),4,11,13,15-pentaene |
InChI |
InChI=1S/C16H19N3/c1-11-10-13-12-6-3-4-7-14(12)19-9-5-8-18(2)16(17-11)15(13)19/h3-4,6-7,11H,5,8-10H2,1-2H3 |
InChI Key |
DTWQACWQFXKNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C3C(=N1)N(CCCN3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


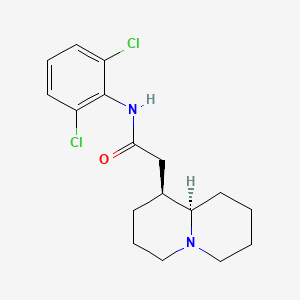



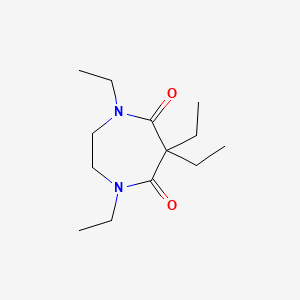
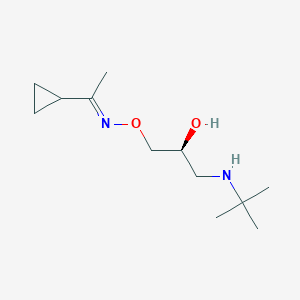
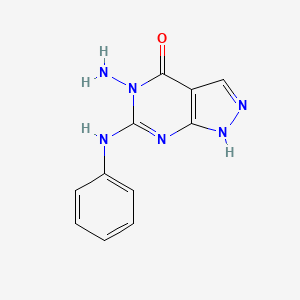
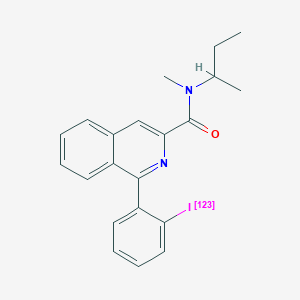
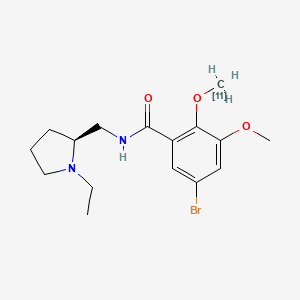
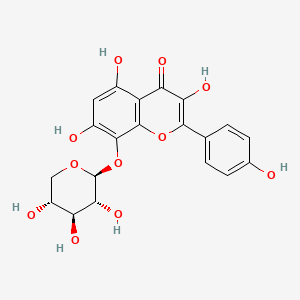
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
